molecular formula C8H18N2O B117127 2-Methyl-1-(piperazin-1-yl)propan-2-ol CAS No. 156339-46-7

2-Methyl-1-(piperazin-1-yl)propan-2-ol

Cat. No. B117127
Key on ui cas rn: 156339-46-7
M. Wt: 158.24 g/mol
InChI Key: MUIRIPUTKCTCGV-UHFFFAOYSA-N
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Patent
US08906852B2

Procedure details

A solution of 563 (460 mg, 1.78 mmol) and TFA (5 ml) in DCM (20 ml) was stirred at rt for 5 h. The reaction mixture was concentrated (azeotropes with DCM), diluted with water, stirred for 10 min. The pH was adjusted to around 10 with 1N NaOH, and the alkaline solution was extracted with DCM. The organic extract was dried over anhydrous magnesium sulfate, filtered, concentrated under high vacuum to afford the desired product 564 (170 mg, 1.07 mmol, 60% yield) as a dark orange sticky solid. The crude product was used in the next step without any further purification. MS (m/z): 159.13 (M+H).
Name
563
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:18])([CH3:17])[CH2:3][N:4]1[CH2:9][CH2:8][N:7](C(OCCCC)=O)[CH2:6][CH2:5]1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:18][C:2]([OH:1])([CH3:17])[CH2:3][N:4]1[CH2:5][CH2:6][NH:7][CH2:8][CH2:9]1

Inputs

Step One
Name
563
Quantity
460 mg
Type
reactant
Smiles
OC(CN1CCN(CC1)C(=O)OCCCC)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated (azeotropes with DCM)
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
the alkaline solution was extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(CN1CCNCC1)(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.07 mmol
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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